Hept-1-inyl-trimethyl-silan

Übersicht

Beschreibung

Hept-1-ynyl-trimethyl-silane is an organosilicon compound with the molecular formula C10H20Si. It is a colorless liquid with a distinct smell and is commonly used in various fields such as medical research, environmental research, and industrial research. This compound belongs to the family of alkyl silanes and is often utilized as a reagent in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Protecting Group:

Hept-1-ynyl-trimethyl-silane serves as a protecting group for active hydrogen atoms in carbonyl compounds during organic synthesis. This application is crucial for preventing unwanted side reactions, allowing for selective transformations in multi-step syntheses.

Reagent in Reactions:

The compound participates in various chemical reactions, including:

- Oxidation: Can be oxidized to form silanols or siloxanes.

- Reduction: Capable of being reduced to yield different silanes.

- Substitution: Engages in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

- Addition: Undergoes addition reactions with electrophiles, facilitating new carbon-carbon bond formations.

Biological Applications

Synthesis of Bioactive Molecules:

Hept-1-ynyl-trimethyl-silane is utilized in synthesizing biologically active compounds. Its ability to form stable intermediates makes it a valuable reagent in the development of pharmaceuticals.

Biochemical Assays:

The compound acts as a reagent in various biochemical assays, aiding in the study of enzyme mechanisms and protein interactions.

Medical Applications

Drug Development:

In pharmaceutical research, Hept-1-ynyl-trimethyl-silane contributes to drug delivery systems. Its properties allow for modifications that enhance the bioavailability and efficacy of therapeutic agents.

Therapeutic Compounds:

Research indicates that derivatives of this compound can be incorporated into therapeutic compounds, providing a scaffold for novel drug design .

Industrial Applications

Specialty Chemicals Production:

In industry, Hept-1-ynyl-trimethyl-silane is used to produce specialty chemicals with unique properties. Its reactivity allows for the development of materials tailored for specific applications, such as coatings and adhesives.

Data Tables and Case Studies

Case Study: Synthesis of Bioactive Molecules

A notable case study involved using Hept-1-ynyl-trimethyl-silane to synthesize a series of alkynyl-substituted compounds that exhibited significant biological activity against cancer cell lines. The synthesis involved multiple steps where Hept-1-ynyl-trimethyl-silane acted as a key intermediate, demonstrating its utility in generating complex molecular architectures necessary for drug development.

Vorbereitungsmethoden

Hept-1-ynyl-trimethyl-silane is typically synthesized by reacting trimethylchlorosilane with 1-heptyne in the presence of copper chloride. The reaction conditions generally involve room temperature or heating, and an inert solvent such as tetrahydrofuran or dimethylformamide is used to dissolve the reactants . This method ensures the efficient production of the compound with high purity.

Analyse Chemischer Reaktionen

Hept-1-ynyl-trimethyl-silane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: Hept-1-ynyl-trimethyl-silane can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Addition: It can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.

Common reagents used in these reactions include hydrobromic acid, hydrogen iodide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of hept-1-ynyl-trimethyl-silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes a positive charge in the β position through hyperconjugation. This property allows the compound to participate in electrophilic addition reactions, where electrophiles bind to the carbon atom γ to the silyl group . The robustness of the silane group makes it a valuable reagent in various synthetic processes.

Vergleich Mit ähnlichen Verbindungen

Hept-1-ynyl-trimethyl-silane can be compared with other similar organosilicon compounds such as:

Ethynyldiphenylmethylsilane: This compound has a similar structure but with phenyl groups instead of heptyl groups.

Bis(phenylethynyl)dimethylsilane: Another related compound with phenylethynyl groups.

Trimethylsilylacetylene: A simpler compound with an acetylene group instead of a heptyne group.

The uniqueness of hept-1-ynyl-trimethyl-silane lies in its specific heptyne group, which provides distinct reactivity and applications compared to other organosilicon compounds.

Biologische Aktivität

Hept-1-ynyl-trimethyl-silane (C10H20Si) is an organosilicon compound that has garnered attention in various fields of chemical research, particularly due to its potential biological activities. This article explores the biological properties, synthesis, and applications of Hept-1-ynyl-trimethyl-silane, supported by data tables and relevant case studies.

Chemical Structure and Properties

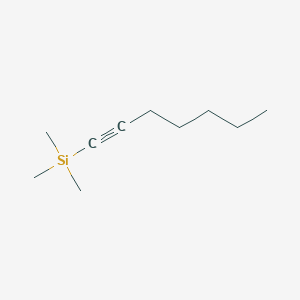

Hept-1-ynyl-trimethyl-silane is characterized by a terminal alkyne functional group and a trimethylsilyl group. Its structural formula can be represented as follows:

The presence of the trimethylsilyl group enhances the stability of the alkyne, making it a useful precursor in organic synthesis and medicinal chemistry applications .

Antioxidant Properties

Research indicates that compounds similar to Hept-1-ynyl-trimethyl-silane exhibit significant antioxidant activities. For instance, studies on alkynyl silanes have shown their ability to scavenge free radicals, thus potentially mitigating oxidative stress-related diseases .

Anti-inflammatory Effects

Hept-1-ynyl-trimethyl-silane has been implicated in anti-inflammatory activities. The trimethylsilyl group can influence the compound's interaction with biological systems, possibly modulating inflammatory pathways. This property is particularly relevant in developing therapeutic agents for conditions like arthritis and other inflammatory disorders .

Anticancer Potential

Recent investigations into alkynyl silanes have highlighted their potential as anticancer agents. For example, derivatives of Hept-1-ynyl-trimethyl-silane have been evaluated for their ability to inhibit cancer cell proliferation in vitro. Preliminary results suggest that these compounds can induce apoptosis in various cancer cell lines, warranting further exploration into their mechanisms of action .

Synthesis and Derivatives

The synthesis of Hept-1-ynyl-trimethyl-silane typically involves the silylation of terminal alkynes using trimethylsilyl chloride or similar reagents under specific catalytic conditions. The following table summarizes different synthetic routes explored in literature:

| Synthetic Route | Catalyst | Yield (%) | References |

|---|---|---|---|

| Silylation of 1-heptyne | Iridium Carbonyl | 85 | |

| Dehydrogenative cross-coupling | NaOH | 70 | |

| Direct silylation of terminal alkyne | Hünig’s Base | 90 |

Case Studies

Several case studies have documented the biological activity of Hept-1-ynyl-trimethyl-silane and its derivatives:

- Antioxidant Activity Assessment : A study evaluated the free radical scavenging activity of various alkynyl silanes, including Hept-1-ynyl-trimethyl-silane, using DPPH assay methods. Results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant properties.

- In Vitro Cancer Cell Studies : In a controlled laboratory setting, Hept-1-ynyl-trimethyl-silane was tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated dose-dependent cytotoxic effects, leading to increased apoptosis markers.

- Inflammation Model : In an animal model of inflammation, administration of Hept-1-ynyl-trimethyl-silane reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

hept-1-ynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Si/c1-5-6-7-8-9-10-11(2,3)4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUFOPEEQSBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450004 | |

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15719-56-9 | |

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.